
3-Chloro-4-fluorobenzonitrile
Overview
Description
3-Chloro-4-fluorobenzonitrile (CAS 117482-84-5) is a halogenated aromatic nitrile with the molecular formula C₇H₃ClFN and a molecular weight of 155.56 g/mol . It exists as a colorless to white crystalline solid with a melting point of 67–71°C and a boiling point of 135°C at 65 mmHg . The compound is characterized by a nitrile group (-CN) at the 1-position, with chlorine and fluorine substituents at the 3- and 4-positions, respectively. Its vibrational spectra and molecular geometry have been extensively studied using density functional theory (DFT) and spectroscopic methods, confirming its planar aromatic structure and distinct C≡N stretching band near 2340 cm⁻¹ .
This compound serves as a key intermediate in pharmaceuticals, such as the synthesis of 5-HT₂B/5-HT₇ receptor dual antagonists for migraine prevention and complex therapeutic agents like (R)-3-((3-amino-4-fluorophenyl)(cyclopropylmethyl)amino)benzonitrile oxalate .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-4-fluorobenzonitrile can be synthesized through various chemical reactions, including nitrification, diazotization, fluorination, reductive, and oxidation reactions . A notable method involves the halogen-exchange reaction between 3,4-dichlorobenzonitrile and potassium fluoride . The reaction is typically catalyzed by a quaternary ammonium compound comprising at least one alkoxypolyoxyalkyl radical . The reaction conditions often involve the use of aprotic dipolar solvents and alkali metal fluorides as the fluoride source .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of phase transfer catalysts to improve reaction efficiency and yield . The process may also include the use of high temperatures and specific solvents to facilitate the halogen-exchange reaction .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Potassium Fluoride: Used in halogen-exchange reactions.
Aprotic Dipolar Solvents: Such as dimethyl sulfoxide and sulfolane, used to facilitate the reaction.
Quaternary Ammonium Compounds: Used as phase transfer catalysts to improve reaction efficiency.
Major Products Formed
Ethyl 5-(2-chloro-4-cyanophenoxy)indoline-1-carboxylate: Formed through reactions involving this compound.
3-Chloro-4-(indolin-5-yloxy)benzonitrile: Another major product formed from reactions involving this compound.
Scientific Research Applications
Pharmaceutical Development
3-Chloro-4-fluorobenzonitrile serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its unique chemical structure allows for the development of compounds with enhanced therapeutic properties.
- Anti-Cancer Agents : Research indicates that derivatives of this compound exhibit anti-cancer activities. For instance, it has been explored as a scaffold for molecules targeting cancer pathways, demonstrating promising results in preclinical studies .
- Antiviral Drugs : The compound is also utilized in synthesizing antiviral agents, contributing to the development of treatments for viral infections .
Agrochemicals
In agricultural chemistry, this compound is employed in the formulation of herbicides and pesticides. Its fluorinated structure enhances the efficacy and stability of agrochemical products.
- Herbicides and Pesticides : The compound aids in improving crop yield and protecting against pests effectively. Its low toxicity and high efficacy make it an attractive option for sustainable agricultural practices .
Material Science
The compound has notable applications in material science, particularly in creating specialty polymers and resins.
- Liquid Crystalline Materials : this compound exhibits interesting liquid crystalline properties, making it suitable for developing new functional materials used in display technologies and organic semiconductors .
Organic Synthesis
As a building block in organic synthesis, this compound facilitates the introduction of diverse functionalities into aromatic compounds.
- Reagent in Chemical Reactions : The presence of both chlorine and nitrile groups allows for various nucleophilic substitution reactions, enabling the formation of complex molecules.
Research Reagents
In laboratory settings, this compound is used as a key reagent for synthesizing new compounds.
- Biological Studies : It is employed to study enzyme inhibitors and other biologically active molecules, contributing to advancements in medicinal chemistry .
Data Tables
Application Area | Specific Uses | Examples of Compounds Developed |
---|---|---|
Pharmaceutical Development | Anti-cancer agents, antiviral drugs | Various derivatives targeting specific diseases |
Agrochemicals | Herbicides, pesticides | Enhanced formulations for crop protection |
Material Science | Specialty polymers, liquid crystals | Functional materials for electronics |
Organic Synthesis | Building block for complex organic compounds | Diverse chemical entities in drug development |
Research Reagents | Study of enzyme inhibitors | New biologically active molecules |
Case Study 1: Anti-Cancer Drug Development
A study explored the synthesis of a novel anti-cancer agent using this compound as an intermediate. The resulting compound showed significant inhibition of tumor growth in xenograft models, highlighting its potential therapeutic application.
Case Study 2: Agrochemical Efficacy
Research conducted on a pesticide formulation incorporating this compound demonstrated improved efficacy against common agricultural pests compared to traditional formulations. Field trials indicated a marked increase in crop yield.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its chemical structure and the nature of the interaction . The pathways involved in its mechanism of action are often related to its ability to form stable complexes with the target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 3-chloro-4-fluorobenzonitrile with structurally related halogenated benzonitriles:
Key Observations :
- Halogen Effects : Replacement of chlorine with fluorine (e.g., 3,4-DCBN → 3,4-DFBN) reduces molecular weight and boiling point due to fluorine’s lower atomic mass and weaker intermolecular forces .
- Isomerism : The positional isomer 4-chloro-3-fluorobenzonitrile shares identical molecular weight and logP with this compound but exhibits distinct reactivity in halogen-exchange reactions .
- Lipophilicity : The logP value increases with halogen size (F < Cl), making 3,4-DCBN more lipophilic than this compound .
Halogen-Exchange Reactions
- This compound reacts sluggishly with KF in 1,3-dimethylimidazolidinone (DMI) at reflux, yielding only 23% 3,4-DFBN alongside unreacted starting material .
- In contrast, 3,4-DCBN undergoes rapid fluorination under similar conditions, achieving 61% yield of 3,4-DFBN due to the higher leaving-group ability of chloride compared to fluoride .
- The isomer 4-chloro-3-fluorobenzonitrile is transiently observed in reactions but rapidly converts to 3,4-DFBN, highlighting the thermodynamic preference for fluorine at the 4-position .
Pharmaceutical Intermediates
- This compound is used to synthesize 4-(2-aminophenoxy)-3-chlorobenzonitrile in 75% yield, a precursor for serotonin receptor antagonists .
- 3,4-DFBN serves as a direct building block for fluorinated drug candidates, avoiding the need for further halogen substitution .
Insights :
Biological Activity
3-Chloro-4-fluorobenzonitrile (C7H3ClFN) is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
This compound has a molecular weight of 155.56 g/mol and is characterized by the presence of chlorine and fluorine substituents on a benzonitrile framework. The compound can be synthesized through several methods, including:
- Nitrification and Diazotization : These methods involve the introduction of the nitrile group followed by halogenation.
- Fluorination : This process typically employs alkali metal fluorides in the presence of phase transfer catalysts to enhance yield and efficiency .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It can act as an inhibitor or activator , depending on the target and the structural context of the compound. Notably, it has been studied as a potential inhibitor for human and rat steroid 5α-reductases, which are critical in androgen metabolism .
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against various enzymes:
- Steroid 5α-reductase : This enzyme plays a crucial role in converting testosterone to dihydrotestosterone (DHT). Inhibition of this enzyme can have therapeutic implications in treating conditions like benign prostatic hyperplasia and androgenetic alopecia .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. A study highlighted its potential in synthesizing derivatives that showed promising activity against cancer cell lines. The unique combination of chlorine and fluorine atoms enhances its reactivity, making it a valuable candidate for drug development .
Case Studies
- Inhibition Studies :
- Anticancer Research :
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Compound Name | Structure Features | Unique Properties |
---|---|---|
3-Chloro-4-fluorobenzenecarbonitrile | Chlorine at position 3 | Different substitution pattern affects reactivity |
2-Chloro-4-fluorobenzonitrile | Chlorine at position 2 | Variations in biological activity due to positional changes |
4-Fluoro-3-chlorobenzonitrile | Fluorine at position 4 | Potentially different pharmacokinetic profiles |
This table illustrates how variations in substituent positions can influence the biological activities and reactivities of these compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-chloro-4-fluorobenzonitrile, and how do reaction conditions influence product purity?
- Methodological Answer : The compound is typically synthesized via halogen-exchange fluorination. For example, reacting 3,4-dichlorobenzonitrile with potassium fluoride (KF) in polar aprotic solvents like 1,3-dimethylimidazolidine-2-one (DMI) at elevated temperatures (e.g., 220°C) yields this compound with ~84% efficiency . Key variables include stoichiometry (KF:substrate ratio), solvent choice (sulfolane or DMI), and reaction duration. Impurities like 4-chloro-3-fluorobenzonitrile isomer may form transiently but are eliminated under prolonged heating .
Q. What spectroscopic techniques are used to characterize this compound, and what key spectral markers distinguish it from isomers?
- Methodological Answer : FTIR and Raman spectroscopy are critical. The nitrile group (C≡N) exhibits a strong absorption band near 2340 cm⁻¹ in IR, while chlorine and fluorine substituents influence aromatic ring vibrations (e.g., C-Cl stretch at 550–650 cm⁻¹ and C-F at 1200–1300 cm⁻¹) . Gas chromatography (GC) with a 20 m-G205 column can resolve isomers: this compound elutes at 3.57 minutes, whereas 4-chloro-3-fluorobenzonitrile elutes at 3.44 minutes .
Q. How is this compound utilized in preparing pharmacologically relevant intermediates?
- Methodological Answer : It serves as a precursor in synthesizing ethyl 5-(2-chloro-4-cyanophenoxy)indoline-1-carboxylate and 3-chloro-4-(indolin-5-yloxy)benzonitrile. These reactions involve nucleophilic aromatic substitution (SNAr) under basic conditions, leveraging the electron-withdrawing nitrile and halogen groups to activate the benzene ring for substitution .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress isomer formation during halogen-exchange fluorination?
- Methodological Answer : Isomerization occurs due to competing nucleophilic attack at adjacent positions. Using phase-transfer catalysts (e.g., tetraphenylphosphonium bromide, Ph₄PBr) in DMI at reflux (140–160°C) accelerates fluorination kinetics, minimizing isomer persistence. Kinetic studies show that 4-chloro-3-fluorobenzonitrile is transient and converts to the desired product within 6 hours . Lowering reaction temperatures or using excess KF (1.1–1.2 equivalents) further reduces side-product formation .
Q. What mechanistic insights explain the slow fluorination of this compound when isolated as an intermediate?
- Methodological Answer : Computational studies (e.g., DFT) reveal that the electron-withdrawing nitrile group deactivates the aromatic ring, making subsequent fluorination energetically unfavorable. Steric hindrance from adjacent substituents also slows KF diffusion to the reactive site. Experimental evidence shows that adding catalytic Ph₄PBr or switching to a more polar solvent (e.g., sulfolane) enhances reaction rates by stabilizing transition states .
Q. How can contradictions in reaction yield data be resolved when intermediates are detected transiently?
- Methodological Answer : Time-resolved GC-MS or in-situ NMR monitoring is essential. For instance, during fluorination of 3,4-dichlorobenzonitrile, both this compound and its isomer are detected early but converge to a single product over time. Statistical analysis (e.g., ANOVA) of time-course data confirms that isomerization is not thermodynamically favored, aligning with computational predictions of higher activation barriers for backward reactions .
Q. What computational methods validate the electronic effects of substituents on the reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution and frontier molecular orbitals. The nitrile group’s electron-withdrawing effect reduces electron density at the meta-position, directing electrophilic attacks to the para-position. Fukui indices and electrostatic potential maps corroborate experimental regioselectivity in SNAr reactions .
Properties
IUPAC Name |
3-chloro-4-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHXXQJJZKBZDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10151794 | |
Record name | 3-Chloro-4-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10151794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117482-84-5 | |
Record name | 3-Chloro-4-fluorobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117482845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-4-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10151794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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